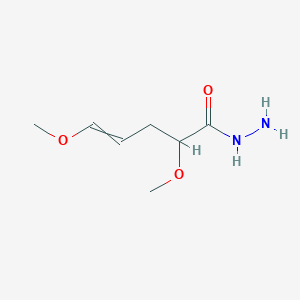
2,5-Dimethoxypent-4-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxypent-4-enehydrazide is an organic compound with the molecular formula C7H14N2O2. It is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to a pent-4-ene chain with two methoxy groups at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxypent-4-enehydrazide typically involves the reaction of 2,5-dimethoxypent-4-enal with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxypent-4-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
2,5-Dimethoxypent-4-enehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxypent-4-enehydrazide involves its interaction with various molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A related compound with similar methoxy substitution but different functional groups.
2,5-Dimethoxyphenylacetic acid: Another compound with methoxy groups at the 2 and 5 positions but with an acetic acid functional group.
2,5-Dimethoxyphenethylamine: A compound with methoxy groups and an amine functional group.
Uniqueness
2,5-Dimethoxypent-4-enehydrazide is unique due to its combination of a hydrazide group with a pent-4-ene chain and methoxy substitutions. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89709-90-0 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,5-dimethoxypent-4-enehydrazide |
InChI |
InChI=1S/C7H14N2O3/c1-11-5-3-4-6(12-2)7(10)9-8/h3,5-6H,4,8H2,1-2H3,(H,9,10) |
InChI Key |
RFMOMEYKOGIZFH-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCC(C(=O)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


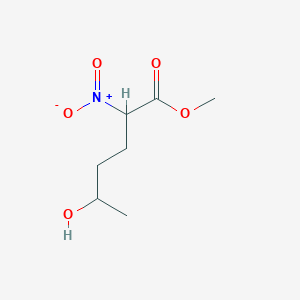




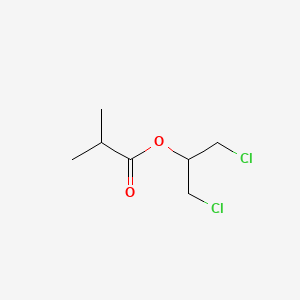

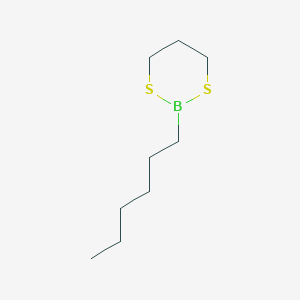


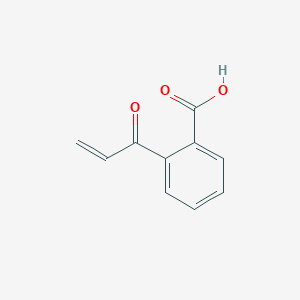
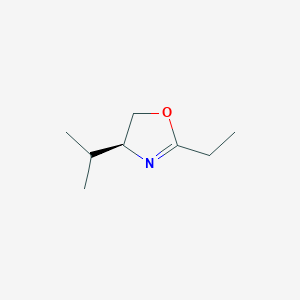
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
